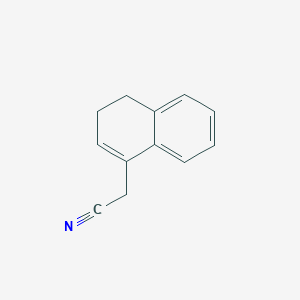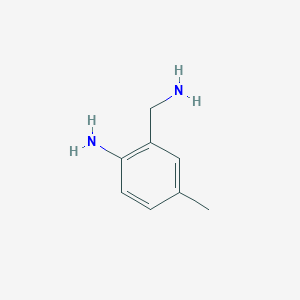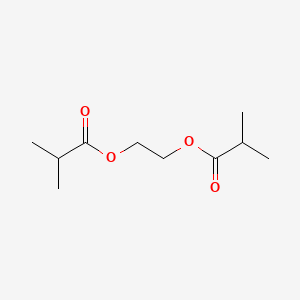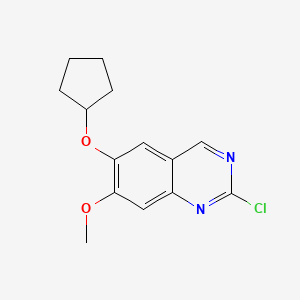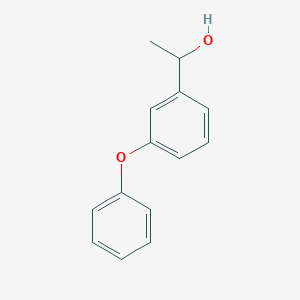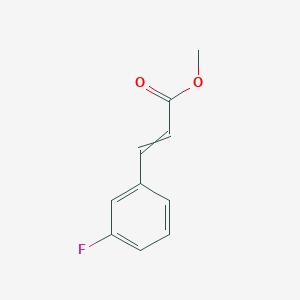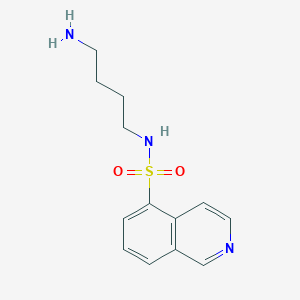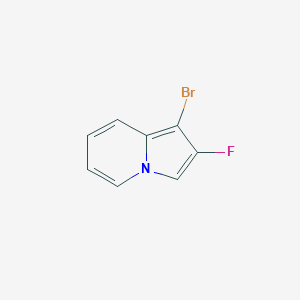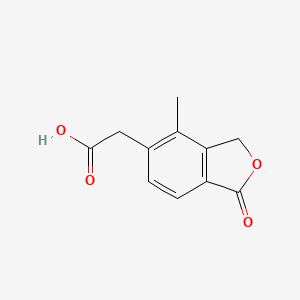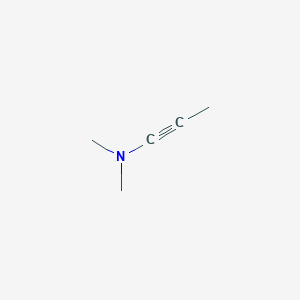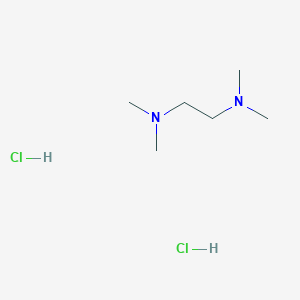
N~1~,N~1~,N~2~,N~2~-tetramethyl-1,2-ethanediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride: is an organic compound derived from ethylenediamine. It is characterized by the replacement of all four hydrogen atoms on the nitrogen atoms with methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where one of the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Produces N,N,N’,N’-tetramethyl-1,2-ethanediamine oxide.
Reduction: Produces N,N,N’,N’-tetramethyl-1,2-ethanediamine.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to stabilize metal complexes.
Polymerization: Acts as a catalyst in the polymerization of acrylamide and other monomers.
Biology:
Protein Separation: Utilized in gel electrophoresis for the separation of proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential use in drug formulations due to its ability to form stable complexes with metal ions.
Industry:
Mechanism of Action
Molecular Targets and Pathways: N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride primarily acts by forming stable complexes with metal ions. This complexation can alter the reactivity of the metal ions, making them more suitable for catalysis or other chemical reactions . The compound’s ability to donate electron pairs makes it an effective ligand in various coordination chemistry applications .
Comparison with Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: Similar structure but without the dihydrochloride form.
N,N-dimethylethylenediamine: Contains only two methyl groups on the nitrogen atoms.
Ethylenediamine: The parent compound with no methyl substitutions.
Uniqueness: N,N,N’,N’-tetramethyl-1,2-ethanediamine dihydrochloride is unique due to its high degree of methyl substitution, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in catalysis and polymerization reactions .
Properties
Molecular Formula |
C6H18Cl2N2 |
|---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
N,N,N',N'-tetramethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-7(2)5-6-8(3)4;;/h5-6H2,1-4H3;2*1H |
InChI Key |
LZILUQBEPQWWKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C.Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(2-Ethylphenyl)oxy]-3-pyridinamine](/img/structure/B8747688.png)
